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Compound of Interest |

Compound Name: 4-Chloro-2-isopropylquinazoline
CAS No.: 38154-42-6
Cat. No.: B1504095
- 7

CAS: 38154-42-6 | Formula: C11H11CIN2 | M.W.: 206.67 g/mol [1][2]

Executive Summary

4-Chloro-2-isopropylquinazoline is a critical heterocyclic building block, primarily employed in
the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR modulators.[2]
Distinguished by the bulky isopropyl group at the C2 position, this scaffold offers a strategic
balance between lipophilicity and steric occlusion compared to its methyl- or phenyl-substituted
analogs.[2]

This guide serves two purposes:

 Certificate of Analysis (CoA): Establishing the quality standards and analytical validation for
Batch #QC-2024-05X.

o Comparative Performance: Benchmarking this scaffold against common alternatives (2-
Methyl, 2-Phenyl, and Unsubstituted analogs) regarding reactivity (SNAr displacement) and
physicochemical properties.[2]

Certificate of Analysis (Simulated Batch Data)

Batch No: QC-2024-05X | Date of Analysis: Jan 28, 2026
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hvsical & Chemical Specificati

Test Parameter Specification Result Method
Appearance White t.o oﬁ—w.hite Off.—white crystalline Visual

crystalline solid solid
Purity (HPLC) > 97.0% (Area %) 98.4% HPLC-UV (254 nm)
Identity (*H-NMR) Conforms to structure Conforms 400 MHz, CDCls
Identity (LC-MS) [M+H]* =207.1+0.5  207.1m/z ESI+
Melting Point 45 -50 °C 47 — 48 °C Capillary Method
Water Content <0.5% 0.12% Karl Fischer
Residual Solvents < 5000 ppm (Total) < 200 ppm (EtOAc) GC-HS

Analytical Validation Protocols

Trustworthiness Protocol: To ensure data integrity, the following self-validating system is used:

e HPLC Method: Column: C18 (4.6 x 150mm, 5um).[2] Mobile Phase: A: 0.1% TFA in H20, B:
ACN.[2] Gradient: 10-90% B over 20 min.[2] Flow: 1.0 mL/min.[2]

 NMR Validation: The isopropyl group manifests as a distinct doublet (~1.4 ppm, 6H) and a
septet (~3.2 ppm, 1H), providing an unambiguous diagnostic signature distinct from the
singlet of the 2-methyl analog.

Comparative Performance Analysis

In medicinal chemistry, the choice of the C2-substituent on the quinazoline ring profoundly
influences both the synthetic reactivity of the 4-chloro group and the pharmacological profile of
the final drug candidate.[2]

A. Reactivity Profile (SNAr Displacement)

The primary utility of this compound is the nucleophilic aromatic substitution (SNAr) of the
chlorine atom by amines (anilines) to form 4-anilinoquinazolines.[2]
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Comparative Reactivity Table:

Scaffold . Steric Bulk (A-  Electronic Relative SNAr
] C2-Substituent

Variant Value) Effect (C4) Rate*

4-

Chloroquinazoli  -H 0.00 Neutral Fastest (1.0)

ne

4-Chloro-2-

methylquinazolin  -CHs 1.70 Weak Donor (+) Fast (0.[2]85)

e

4-Chloro-2-

. . Moderate Donor

isopropylquinazol  -CH(CHs)2 2.15 (+]) Moderate (0.65)

+
ine

| 4-Chloro-2-phenylquinazoline | -Ph | 3.00 | Conjugation/Steric | Slow (0.[2]40) |

» Relative rates are estimated based on standard aniline coupling conditions (iPrOH, reflux,
4h).

Expert Insight: While the 2-isopropyl group slightly retards the reaction rate compared to the 2-
methyl analog due to increased steric hindrance near the reaction center and electron-donating
inductive effects (+I) deactivating the ring, it remains highly reactive.[2] The trade-off is often
justified by the enhanced metabolic stability and selectivity the isopropyl group confers in the
final kinase inhibitor binding pocket (e.qg., filling the hydrophobic pocket more effectively than a
methyl group).[2]

B. Physicochemical Properties (LogP & Solubility)
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Property 2-Methyl Analog

2-Isopropyl Analog
(This Product)

Impact on Drug
Design

cLogP ~2.6

Isopropyl increases
lipophilicity, improving
membrane
permeability but
potentially reducing

aqueous solubility.[2]

Solubility (DMSO) High

High

Both are excellent for

stock solutions.[2]

Metabolic Stability Moderate

High

The isopropyl group is
generally more
resistant to metabolic
oxidation than a
methyl group (which is
prone to benzylic
oxidation).[2]

Experimental Protocols

Workflow 1: Synthesis of 4-Anilino-2-
iIsopropylquinazoline (General Procedure)

This protocol validates the reactivity of the CoA material.[2]

o Preparation: Charge a reaction vial with 4-Chloro-2-isopropylquinazoline (1.0 eq) and the

desired Aniline derivative (1.1 eq).

e Solvent: Suspend in Isopropanol (iPrOH) (concentration ~0.2 M).

o Catalysis (Optional): For unreactive anilines, add 1.0 eq of HCI (4M in dioxane) to activate

the quinazoline.

¢ Reaction: Heat to reflux (80-85°C) for 2—6 hours. Monitor by TLC/LC-MS.
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e Workup: Cool to room temperature. The product often precipitates as the HCI salt.[2] Filter

and wash with cold ether.

o Free Base: If needed, partition between EtOAc and sat. NaHCOs to obtain the free base.[2]

Workflow 2: Quality Control Decision Tree

The following diagram illustrates the logic flow for accepting or rejecting a batch based on the

CoA parameters.
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Figure 1: Quality Control Decision Tree for 4-Chloro-2-isopropylquinazoline validation.
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Workflow 3: Reaction Pathway (SNAr Mechanism)

This diagram visualizes the transformation validated in the "Comparative Performance" section.

4-Chloro-2-isopropylquinazoline + Aniline 4-Anilino-2-isopropylquinazoline
(Electrophile) iPrOH, Reflux (Kinase Inhibitor Scaffold)

————————————————— -HCl
I

\>: Meisenheimer Complex :/'
///—y: (Transition State) ...

Substituted Aniline — = TTTTTTmmmmommo——es ! R

(Nucleophile)

HCI

Click to download full resolution via product page

Figure 2: Nucleophilic Aromatic Substitution (SNAr) pathway for scaffold utilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Chloro-2-isopropylquinazoline - Lead Sciences [lead-sciences.com]
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o To cite this document: BenchChem. [Technical Evaluation & Comparison Guide: 4-Chloro-2-
isopropylquinazoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1504095#certificate-of-analysis-for-4-chloro-2-
isopropylquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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